Peramivir trihydrate

Overview

Description

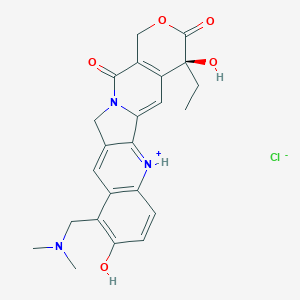

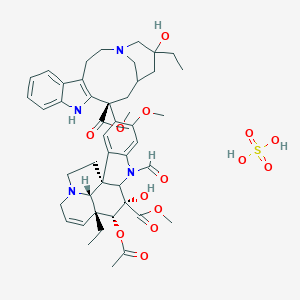

Peramivir trihydrate, also known by the trade name Rapivab, is an antiviral drug developed by BioCryst Pharmaceuticals for the treatment of influenza . It is a neuraminidase inhibitor, acting as a transition-state analogue inhibitor of influenza neuraminidase, thereby preventing new viruses from emerging from infected cells .

Chemical Reactions Analysis

Peramivir undergoes a substantial conformational shift upon binding to the neuraminidase active site . This conformational flexibility may be a liability for peramivir itself, or for future applications of the underlying cyclopentane scaffold .Physical And Chemical Properties Analysis

Peramivir trihydrate has a molecular weight of 382.45 . It is soluble in water . The storage conditions recommended are to keep the container tightly closed in a dry and well-ventilated place .Scientific Research Applications

Influenza Treatment

Peramivir trihydrate is a potent inhibitor of influenza neuraminidase and is used clinically to treat influenza infections . It exhibits antiviral activity against type A and B influenza virus, including pandemic influenza A/H1N1 virus .

Avian Influenza Research

Peramivir trihydrate also exhibits its antiviral effects on avian influenza viruses like H5N1 and H9N2 strains . This makes it a valuable tool in researching and combating avian influenza.

Conformational Analysis

Peramivir’s structure has a large number of rotatable bonds, leading to substantial conformational flexibility . This property is being studied for its implications in drug design, as a more flexible scaffold might be a disadvantage in cases where isoenzyme selectivity is required .

Inhibitor Design

The substantial potency of peramivir for its target suggests that similar structures might be useful as lead compounds for designing inhibitors of related viral, mammalian, or bacterial neuraminidases .

Neuraminidase Inhibitor Analogues

The molecular imprinting technology (MIT) has been used to prepare polymers with recognition sites of predetermined specificity to target compounds or template molecules . The prepared oseltamivir molecularly imprinted polymer (MIP) showed good affinity and selectivity for template oseltamivir and another neuraminidase inhibitor, peramivir . This indicates that the prepared MIP could be used to simulate the activity center of neuraminidase, and could be employed in future studies to search for more active neuraminidase inhibitor analogues from traditional Chinese herbs .

Pharmacokinetic Studies

Peramivir and its related impurities have been quantified in rat plasma using LC-MS, which is crucial for pharmacokinetic studies .

Mechanism of Action

Target of Action

Peramivir trihydrate primarily targets the neuraminidase enzyme of the influenza A and B viruses . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating the release of new virus particles from infected cells .

Mode of Action

Peramivir trihydrate acts as a neuraminidase inhibitor . It binds to the neuraminidase enzyme, preventing it from cleaving sialic acid residues on the surface of the host cell . This inhibition prevents new virus particles from being released from the infected cells, thereby halting the spread of the infection within the host .

Biochemical Pathways

The primary biochemical pathway affected by peramivir trihydrate is the life cycle of the influenza virus . By inhibiting the neuraminidase enzyme, peramivir trihydrate disrupts the normal life cycle of the virus, preventing the release and spread of new virus particles .

Pharmacokinetics

Peramivir trihydrate is administered intravenously, resulting in 100% bioavailability . It has an elimination half-life of 7.7 to 20.8 hours in patients with normal renal function . Approximately 65% of the drug is excreted unchanged in the urine within the first 24 hours .

Result of Action

The primary result of peramivir trihydrate’s action is the inhibition of influenza virus replication . By preventing the release of new virus particles from infected cells, peramivir trihydrate effectively halts the spread of the virus within the host . This leads to a reduction in the severity and duration of influenza symptoms .

Action Environment

The efficacy and stability of peramivir trihydrate can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions. Additionally, individual patient factors such as age, health status, and renal function can also affect the drug’s action . .

Safety and Hazards

Future Directions

Peramivir has been identified to reduce TNF-α by partly intervening NF-κB activity in LPS-induced macrophage model . In vivo, peramivir reduced the multi-cytokines in serum and bronchoalveolar lavage fluid (BALF), alleviated the acute lung injury, and prolonged the survival time in mice . This suggests that peramivir might be a candidate for the treatment of COVID-19 and other infections related to cytokine storm syndrome .

properties

IUPAC Name |

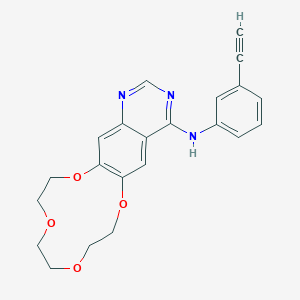

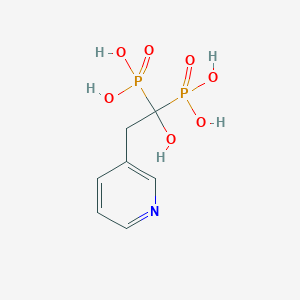

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O4.3H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;;;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);3*1H2/t9-,10+,11+,12-,13+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUCJKFZFXNIGB-ZBBHRWOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146317 | |

| Record name | Peramivir trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Peramivir trihydrate | |

CAS RN |

1041434-82-5 | |

| Record name | Peramivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041434825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peramivir trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERAMIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW7Y7ZR15U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Peramivir trihydrate against influenza viruses?

A1: Peramivir trihydrate acts as a neuraminidase inhibitor, effectively targeting the neuraminidase enzyme crucial for the release of newly formed influenza virus particles from infected cells. [, ] By inhibiting neuraminidase, Peramivir trihydrate prevents the spread of the virus to other healthy cells.

Q2: What is the pharmacokinetic profile of Peramivir trihydrate in humans?

A2: Research in healthy Chinese volunteers demonstrated that Peramivir trihydrate, administered intravenously at doses ranging from 150-600 mg, exhibited linear pharmacokinetics, meaning drug exposure increased proportionally with dose. [] Peramivir trihydrate is primarily eliminated from the body in its unchanged form through urine. [] Additionally, multiple dose studies indicated no significant drug accumulation after repeated administration. []

Q3: What is the crystal structure of Peramivir trihydrate and how does it relate to its stability?

A3: Crystallographic analysis revealed that Peramivir trihydrate crystallizes in the tetragonal space group P42212. [] The crystal structure consists of organic Peramivir molecules forming one-dimensional infinite micelles surrounded by layers of water molecules. [] This specific arrangement of molecules and water molecules contributes to the stability of the trihydrate form. Interestingly, Peramivir trihydrate undergoes a phase transition upon prolonged exposure to X-rays or air, leading to a closely related phase with reduced water content. []

Q4: What are the reported adverse effects associated with Peramivir trihydrate?

A4: In clinical trials involving healthy Chinese volunteers, Peramivir trihydrate was generally well-tolerated at single doses up to 750 mg and multiple doses up to 300 mg daily for 5 days. [] Observed adverse effects were typically mild and transient, primarily consisting of abnormalities in some clinical laboratory values and electrocardiogram readings. [] No serious adverse events were reported during these trials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.